3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Physicochemical Property Lipophilicity Drug Design

3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 519137-45-2) is a 1,3-diarylpyrazole acrylic acid derivative characterized by an (E)-configured propenoic acid substituent at the pyrazole 4-position. Its structure features a critical heteroaryl differentiation: a pyridin-3-yl ring at the 3-position and a phenyl ring at the 1-position, distinguishing it from the symmetric 1,3-diphenyl analog.

Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
CAS No. 519137-45-2
Cat. No. B3269960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
CAS519137-45-2
Molecular FormulaC17H13N3O2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O
InChIInChI=1S/C17H13N3O2/c21-16(22)9-8-14-12-20(15-6-2-1-3-7-15)19-17(14)13-5-4-10-18-11-13/h1-12H,(H,21,22)/b9-8+
InChIKeyXHJHXGWFQOOZDL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 519137-45-2): Core Physicochemical & Structural Profile for Research Sourcing


3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 519137-45-2) is a 1,3-diarylpyrazole acrylic acid derivative characterized by an (E)-configured propenoic acid substituent at the pyrazole 4-position [1]. Its structure features a critical heteroaryl differentiation: a pyridin-3-yl ring at the 3-position and a phenyl ring at the 1-position, distinguishing it from the symmetric 1,3-diphenyl analog. This compound belongs to a broader class patented for anti-inflammatory utility and is primarily procured as a synthetic building block for medicinal chemistry [2].

Procurement Risk Alert: Why 3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic Acid Cannot Be Replaced by Simple 1,3-Diphenyl Analogs


Simple substitution with the all-carbon 1,3-diphenyl-1H-pyrazol-4-yl analog (CAS 519137-38-3) fails because the target compound’s pyridin-3-yl nitrogen atom is not an isostere of a phenyl C-H group. This single heteroatom substitution introduces a hydrogen bond acceptor, alters the molecule's dipole moment, and significantly reduces lipophilicity (ΔXLogP3-AA = -1.1) [1]. Assuming interchangeability between the pyridinyl and phenyl derivatives without these data is scientifically unfounded and may compromise assay reproducibility, alter pharmacokinetic readouts in cell-based models, or disrupt coordination chemistry in metal-dependent target engagement. The quantitative evidence below substantiates these differential dimensions.

Head-to-Head Quantitative Differentiation: 3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic Acid vs. Closest Structural Analog


Lipophilicity Control: Pyridine's Impact on logP

Introducing a pyridin-3-yl substituent at the pyrazole 3-position markedly lowers the partition coefficient. The target compound's predicted logP (XLogP3-AA) is 2.4, representing a 31.4% reduction in lipophilicity compared to the 1,3-diphenyl analog, which has an XLogP3-AA of 3.5 [1][2]. This shift indicates a potential for improved aqueous solubility and a different pharmacokinetic profile in cell-based assays.

Physicochemical Property Lipophilicity Drug Design

Hydrogen Bonding Capacity: Increased Acceptor Count

The pyridine nitrogen adds an additional hydrogen bond acceptor. The target compound has 4 H-bond acceptors, compared to 3 for the 1,3-diphenyl analog [1][2]. This creates an extra interaction site for target engagement, which can enhance binding affinity or specificity in a protein active site; the analog cannot replicate this without the N-atom.

Molecular Recognition Acceptor Count Structure-Based Design

Topological Polar Surface Area (TPSA) Differential

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound's computed TPSA is 68.0 Ų (the Cactvs model sums the nitrogen contributions of the pyridine and pyrazole rings), while the 1,3-diphenyl analog has a TPSA of 55.1 Ų [1][2]. This 12.9 Ų increase reflects the added polarity from the pyridin-3-yl ring and will affect passive membrane diffusion in cellular models.

Polar Surface Area Membrane Permeability Bioavailability

Molecular Formula and Exact Mass Confirmation

The target compound has a molecular formula of C17H13N3O2 and an exact mass of 291.10077667 Da, in contrast to the 1,3-diphenyl analog (C18H14N2O2, exact mass 290.105527694 Da) [1][2]. This difference in heteroatom composition definitively distinguishes the two by LCMS and can be used as a rapid identity check upon receipt; any supplier substitution would be immediately detectable by mass spectrometry.

Identity Verification Quality Control Procurement

High-Value Procurement Scenarios for 3-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic Acid Based on Evidence


Fragment-Based Drug Design Targeting Kinases or Metalloenzymes

The pyridine nitrogen's enhanced hydrogen bond acceptor capacity (4 vs. 3, [1]) and its ability to coordinate transition metals make this compound uniquely suited for generating fragment libraries that engage kinase hinge regions or metalloenzyme catalytic sites. The phenyl-only analog lacks the coordination geometry needed for these interactions.

Synthesis of JAK or SHP2 Inhibitor Precursors

Several patents describe 1,3-diarylpyrazole scaffolds as JAK and SHP2 inhibitor cores [2]. The specific pyridin-3-yl substitution provides a reactive handle for further functionalization to improve target affinity and selectivity, while maintaining lower lipophilicity (logP 2.4, [1]) compared to generic diphenyl cores.

Bioconjugation via Acrylic Acid Moiety

The (E)-propenoic acid chain [1] serves as a Michael acceptor for cysteine or lysine residues in target proteins. Combined with the pyridine nitrogen's ability to anchor the molecule via H-bonding, this compound offers a dual warhead approach for covalent inhibitor design that the simple diphenyl analog cannot replicate.

Pharmacokinetic Modulation in Lead Optimization

The 23.4% higher TPSA (68.0 vs. 55.1 Ų, [1]) and 31.4% lower logP (2.4 vs. 3.5, [1]) compared to the diphenyl analog predict a markedly different oral absorption and penetration profile. This compound should be procured when the lead series requires a shift to lower intrinsic clearance or reduced hERG binding through polarity adjustment.

Quote Request

Request a Quote for 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.